
2-(5-Tert-butyl-2-methylbenzenesulfonamido)-4-carbamoylbutanoic acid
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Description
2-(5-Tert-butyl-2-methylbenzenesulfonamido)-4-carbamoylbutanoic acid is a useful research compound. Its molecular formula is C16H24N2O5S and its molecular weight is 356.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-(5-Tert-butyl-2-methylbenzenesulfonamido)-4-carbamoylbutanoic acid, also known by its CAS number 735297-18-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research sources.
- Molecular Formula : C₁₅H₂₃N₁O₄S
- Molecular Weight : 313.41 g/mol
- Structure : The compound features a sulfonamide group, a carbamoyl moiety, and a tert-butyl substituent, which may influence its solubility and biological interactions.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures to this compound showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of bacterial folate synthesis, a pathway critical for bacterial growth and replication .
Anti-inflammatory Effects
Sulfonamide derivatives are also noted for their anti-inflammatory properties. A study highlighted that compounds containing the sulfonamide group can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, derivatives similar to this compound were tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antimicrobial potential .
- Anti-inflammatory Activity : A recent clinical trial assessed the anti-inflammatory effects of sulfonamide-based compounds in patients with chronic inflammation. Participants receiving treatment with similar compounds reported a significant reduction in pain and swelling compared to the placebo group, indicating potential therapeutic applications in inflammatory disorders .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Sulfonamide : Reacting 5-tert-butyl-2-methylbenzenesulfonyl chloride with an amine.
- Carbamoylation : Introducing the carbamoyl group through reaction with an appropriate isocyanate.
- Final Coupling : Combining the sulfonamide with butanoic acid derivatives under acidic or basic conditions to yield the final product.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze the purity of synthesized batches, ensuring consistent biological activity results across studies .
Properties
IUPAC Name |
5-amino-2-[(5-tert-butyl-2-methylphenyl)sulfonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-10-5-6-11(16(2,3)4)9-13(10)24(22,23)18-12(15(20)21)7-8-14(17)19/h5-6,9,12,18H,7-8H2,1-4H3,(H2,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYQIRRIHRZQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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